molecular formula C10H14F6N2O5 B2551760 N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) CAS No. 2138212-72-1

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)

Cat. No.: B2551760
CAS No.: 2138212-72-1
M. Wt: 356.221
InChI Key: LXNNBRDMCRIOQY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is systematically named according to IUPAC guidelines. The parent structure, azetidin-3-amine , is a four-membered saturated nitrogen heterocycle (azetidine) with an amine group at the 3-position. The oxetan-3-yl substituent denotes a three-membered oxygen-containing heterocycle (oxetane) attached via its 3-position to the azetidine nitrogen. The bis(trifluoroacetic acid) designation indicates two trifluoroacetic acid (TFA) molecules ionically associated with the protonated amine.

Molecular Formula :

  • Azetidine core : C₃H₆N
  • Oxetane substituent : C₃H₅O
  • Two TFA counterions : 2 × C₂HF₃O₂
  • Combined formula : C₁₀H₁₄F₆N₂O₅
  • Molecular weight : 356.22 g/mol.

Structural Representation :

Property Value
SMILES NC1CN(C2COC2)C1.OC(=O)C(F)(F)F.OC(=O)C(F)(F)F
InChI Key LXNNBRDMCRIOQY-UHFFFAOYSA-N

The molecular geometry features a bicyclic framework with orthogonal ring planes, stabilized by minimal steric hindrance between the azetidine and oxetane moieties.

Heterocyclic System Integration: Oxetane-Azetidine Synergy

The integration of oxetane and azetidine rings creates a unique bicyclic system with enhanced physicochemical properties:

  • Strain Energy Modulation :

    • Oxetane (26.3 kcal/mol ring strain) and azetidine (25.4 kcal/mol) combine to form a moderately strained system, balancing reactivity and stability.
    • The oxetane’s electron-withdrawing oxygen atom polarizes the adjacent amine, increasing its basicity (pKa ~9.1).
  • Spatial Orientation :

    • X-ray crystallography data (unpublished) suggest a dihedral angle of 85–90° between the rings, minimizing eclipsing interactions.
    • The oxetane’s oxygen lone pairs engage in weak hydrogen bonds with the azetidine NH group, stabilizing the conformation.
  • Biological Relevance :

    • This hybrid structure mimics proline analogs, enabling potential interactions with enzymatic active sites.
    • The oxetane’s polarity improves aqueous solubility compared to purely hydrocarbon frameworks.

Trifluoroacetic Acid Salt Formation Mechanism

The bis(trifluoroacetic acid) salt forms via proton transfer from TFA to the azetidine amine:

Reaction Steps :

  • Protonation :
    $$
    \text{Azetidine-NH} + \text{CF}3\text{COOH} \rightarrow \text{Azetidine-NH}2^+ + \text{CF}_3\text{COO}^-
    $$
    A second equivalent of TFA protonates residual basic sites, ensuring complete salt formation.
  • Crystallization :
    • Ionic interactions between NH₂⁺ and TFA⁻ stabilize the solid-state structure.
    • The high acidity of TFA (pKa = 0.23) drives near-quantitative protonation.

Salt Properties :

Property Value
Melting Point 72–74°C (decomposition)
Solubility >50 mg/mL in DMSO or water
Stability Hygroscopic; store at -20°C under argon

The salt form enhances handling and shelf-life by mitigating the amine’s volatility and oxidative degradation.

Properties

IUPAC Name

N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNNBRDMCRIOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Synthesis via TEMPO-Catalyzed Oxidation

The oxidation of [3-(bromomethyl)oxetan-3-yl]methanol (II) to 3-(bromomethyl)oxetane-3-carboxylic acid (III) employs a biphasic system (water/acetonitrile) with catalytic TEMPO (10 mol%) and NaOCl (1.5 equiv) at 10–20°C. Key parameters:

Parameter Optimal Value Yield Impact
Temperature 15°C +12% vs 25°C
NaOCl Equiv 1.5 <±3%
Reaction Time 4–6 hr Plateau at 5h

This step achieves 89% isolated yield with >98% purity by HPLC.

Curtius Rearrangement and Carbamate Formation

The carboxylic acid (III) undergoes Curtius rearrangement using DPPA (1.05 equiv) and 4-methylmorpholine (1.15 equiv) in toluene at 80°C, producing 3-(bromomethyl)-3-isocyanato-oxetane in situ. Quenching with 4-methoxyphenylmethanol (0.97 equiv) yields the carbamate (IV) in 72% after recrystallization (n-heptane/ethanol).

Mechanistic Insight : The rearrangement proceeds via a six-membered cyclic transition state, with DPPA facilitating isocyanate formation. Steric hindrance from the oxetane’s bromomethyl group directs nucleophilic attack exclusively at the isocyanate carbon.

Azetidine Coupling and Salt Formation

Amination of carbamate (IV) with azetidine-3-amine (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours affords the free base in 68% yield. Subsequent treatment with trifluoroacetic acid (2.2 equiv) in dichloromethane precipitates the bis-trifluoroacetate salt with 95% purity.

Alternative Approach : ChemRxiv reports a single-step amination using 1-benzhydrylazetidin-3-amine and oxetan-3-amine in MeCN at 80°C (64% yield), though requiring subsequent deprotection and salt formation.

Comparative Analysis of Synthetic Routes

Industrial Process (Patent EP3248969B1)

  • Advantages : High scalability (demonstrated at 1.2 kg scale), minimal column chromatography, and >95% purity at each step.
  • Limitations : Multi-step sequence (6 steps) with cumulative yield of 43%.

Academic Single-Step Protocol (ChemRxiv)

  • Advantages : Simplified workflow (1 step), microwave compatibility (30 min at 120°C).
  • Limitations : Requires pre-functionalized azetidine (1-benzhydryl protection), lower yield (64%), and additional TFA salt steps.

Ring-Forming Strategy (PubMed)

Horner-Wadsworth-Emmons reaction constructs the azetidine ring from N-Boc-azetidin-3-one, followed by aza-Michael addition with oxetane-3-amine. While innovative, this method suffers from low diastereoselectivity (3:1 dr) and complex purification.

Reaction Optimization and Troubleshooting

Temperature Effects on Amination

Amination yield plateaus at 80°C (64%) but drops to 41% at 60°C due to incomplete imine formation. Exceeding 100°C promotes decomposition via retro-Mannich pathways.

Solvent Selection for Salt Formation

Trifluoroacetate salt purity directly correlates with solvent polarity:

Solvent Purity (%) Crystal Habit
Dichloromethane 95 Needles
Ethanol 89 Agglomerates
MTBE 78 Amorphous

Dichloromethane ensures optimal counterion stoichiometry (2:1 amine:TFA).

Analytical Characterization Benchmarks

  • HRMS (ESI+) : m/z calc’d for C6H12N2O [M+H]+ 129.1022, found 129.1024
  • 1H NMR (300 MHz, CDCl3) : δ 4.38 (s, 1H, oxetane), 3.43–3.27 (m, 3H, azetidine), 2.88–2.83 (m, 2H, NH2)
  • HPLC Purity : 95% (Method: C18, 0.1% TFA/MeCN gradient)

Chemical Reactions Analysis

Reactivity of the Methylsulfanyl Group (-SMe)

The methylsulfanyl substituent at the C-2 position of the imidazole ring is a versatile functional group with the following reactivities:

Oxidation Reactions

  • Sulfoxide/Sulfone Formation :
    The -SMe group can undergo oxidation using agents like hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (-SO-) or sulfone (-SO2_2-) derivatives.

    • Example:

      -SMeH2O2-SO-H2O2-SO2-\text{-SMe} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2\text{-}

      This reactivity is common in sulfur-containing heterocycles and aligns with methodologies used for imidazole sulfoxidation .

Nucleophilic Substitution

  • Displacement by Amines or Thiols :
    The -SMe group may act as a leaving group under basic conditions, enabling substitution with nucleophiles like amines or thiols. For example:

    -SMe+NH2RBase-NHR+MeSH\text{-SMe} + \text{NH}_2\text{R} \xrightarrow{\text{Base}} \text{-NHR} + \text{MeSH}

Reactivity of the Dichloromethoxyphenyl Ring

The 2,4-dichloro-5-methoxyphenyl moiety offers sites for electrophilic and nucleophilic aromatic substitution:

Nucleophilic Aromatic Substitution (NAS)

  • Chlorine Displacement :
    The chlorine atoms at positions 2 and 4 could be replaced by nucleophiles (e.g., -OH, -NH2_2) under harsh conditions (e.g., Cu catalysis or high temperatures) .

Imidazole Ring Reactivity

The imidazole core is susceptible to electrophilic attacks, particularly at the C-4 and C-5 positions, depending on substituent effects:

Electrophilic Substitution

  • Nitration/Sulfonation :
    The electron-donating methoxy group on the phenyl ring may direct electrophiles to specific positions on the imidazole ring. For example, nitration could occur at C-4 or C-5 .

Coordination with Metals

  • Metal Complexation :
    Imidazole derivatives often form complexes with transition meta

Scientific Research Applications

N-Acylethanolamine Acid Amidase Inhibition

Research indicates that derivatives related to N-(oxetan-3-yl)azetidin-3-amine exhibit significant inhibitory effects on N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of lipid mediators like palmitoylethanolamide (PEA). Inhibition of NAAA can lead to increased levels of PEA, which has been shown to exert anti-inflammatory and analgesic effects . For instance, compounds similar to N-(oxetan-3-yl)azetidin-3-amine have demonstrated median inhibitory concentrations (IC50) in the low micromolar range, suggesting their potential as therapeutic agents for pain management and inflammatory conditions.

Structure-Activity Relationship Studies

Studies have focused on understanding the structure-activity relationship (SAR) of these compounds. The presence of specific functional groups has been correlated with enhanced inhibitory activity against NAAA, providing insights into the design of more effective inhibitors . For example, modifications to the azetidinone core have shown promise in improving both potency and stability.

Anticancer Applications

Recent investigations have highlighted the anticancer potential of compounds related to N-(oxetan-3-yl)azetidin-3-amine. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation across various cancer lines, showing promising results . The structural features that confer bioactivity are being explored through experimental and theoretical approaches, aiming to optimize these compounds for enhanced efficacy against cancer.

Interaction Studies

Understanding the interactions of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) within biological systems is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins.
  • Metabolic Stability Testing: Analyzing how the compound is metabolized in biological systems.

These studies are essential for determining the therapeutic viability of this compound in clinical settings .

Mechanism of Action

The mechanism of action for N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) involves its interaction with various molecular targets. The azetidine and oxetane rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Azetidine-TFA Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Structural Feature
N-(oxetan-3-yl)azetidin-3-amine bis(TFA) C₁₀H₁₄F₆N₂O₅ 356.22 2375273-82-6 ≥95% Oxetane ring substitution
N-cyclopropylazetidin-3-amine bis(TFA) C₁₀H₁₄F₆N₂O₄ 340.22 2680531-81-9 ≥95% Cyclopropyl group substitution
N-(1-methylcyclobutyl)azetidin-3-amine bis(TFA) Not fully listed Not reported EN300-26979248 ≥95% Methylcyclobutyl substitution
1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine bis(TFA) C₁₃H₁₆F₆N₂O₅ 395.3 2408974-95-6 ≥95% Oxazole heterocycle substitution

Structural and Functional Differences

Substituent Effects: Oxetane vs. Oxazole Substitution: The oxazole-containing derivative (MW 395.3) incorporates a heteroaromatic ring, which may enhance binding to biological targets (e.g., kinases) but increases molecular weight and steric bulk.

Molecular Weight Trends :

  • The oxetane derivative (356.22 g/mol) is heavier than the cyclopropyl analog (340.22 g/mol) due to the oxygen atom in the oxetane ring.
  • The oxazole-substituted compound has the highest molecular weight (395.3 g/mol), reflecting the addition of a methyl-oxazole group.

Synthetic Accessibility :

  • N-(oxetan-3-yl)azetidin-3-amine bis(TFA) is commercially available but may require specialized synthetic routes due to the strained oxetane-azetidine system.
  • Cyclopropyl and methylcyclobutyl derivatives are more straightforward to synthesize, as cyclopropanation and cyclobutyl functionalization are well-established.

Research Findings and Data Gaps

  • Thermal Properties : Melting points, boiling points, and stability data are largely unreported for these compounds, limiting direct comparisons.
  • Biological Activity: No in vitro or in vivo data are provided in the evidence, highlighting a need for pharmacological profiling.
  • Safety Profiles : Hazard information (e.g., LD₅₀, toxicity) is absent, though all compounds are labeled for laboratory use only.

Biological Activity

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive understanding.

  • Chemical Formula : C6_6H12_{12}N2_2O·2[HCl]
  • Molecular Weight : 201.09 g/mol
  • CAS Number : 2138212-72-1
  • Purity : Greater than 95% .

Biological Activity

The biological activity of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is primarily linked to its interactions with various biological targets. The compound's structure suggests potential for activity against certain diseases, including cancer and viral infections.

Antiviral Activity

Preliminary studies indicate that compounds similar to N-(oxetan-3-yl)azetidin-3-amine exhibit antiviral properties. For instance, research on related azetidine derivatives has shown effectiveness against HIV through mechanisms involving inhibition of reverse transcriptase .

Anticancer Potential

In vitro studies have demonstrated that azetidine-based compounds can induce apoptosis in cancer cell lines. For example, a study reported that certain azetidine derivatives significantly increased caspase-3 activation, a marker of apoptosis, in breast cancer cell lines . The concentration required to achieve a five-fold increase in apoptotic signal was evaluated, indicating a promising therapeutic window.

Case Studies and Research Findings

  • Study on Antiviral Properties :
    • A related compound was tested in animal models for its efficacy against HIV. Results indicated rapid suppression of viral load, with sustained effects observed over several days post-administration .
  • Anticancer Activity Assessment :
    • A series of azetidine compounds were screened for their ability to inhibit cell proliferation in various cancer cell lines (e.g., MDA-MB-231). The most potent compounds showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Data Summary Table

PropertyValue
Chemical FormulaC6_6H12_{12}N2_2O·2[HCl]
Molecular Weight201.09 g/mol
CAS Number2138212-72-1
Purity>95%
Antiviral ActivityEffective against HIV
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. How can the synthesis of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) be optimized to minimize side reactions?

  • Methodology : Utilize controlled acidic conditions (e.g., trifluoroacetic acid, TFA) during the coupling of oxetane and azetidine rings to prevent undesired ring-opening reactions. Monitor reaction progress via HPLC or LC-MS to identify intermediates and adjust stoichiometry. TFA’s role in stabilizing protonated amines during synthesis is critical to avoid competing pathways like oligomerization .

Q. What purification techniques are effective for isolating N-(oxetan-3-yl)azetidin-3-amine bis(TFA) from reaction mixtures?

  • Methodology : Employ reverse-phase chromatography with TFA-containing mobile phases to enhance solubility and separation. Lyophilization is recommended for final isolation due to the hygroscopic nature of TFA salts. Confirm purity via 1H^1H-NMR (e.g., absence of residual solvents) and elemental analysis .

Q. How does the bis(trifluoroacetic acid) counterion influence the compound’s solubility and stability in aqueous buffers?

  • Methodology : Conduct pH-dependent solubility studies using UV-Vis spectroscopy or dynamic light scattering (DLS). TFA’s strong acidity (pKa0.3pK_a \approx 0.3) ensures protonation of the amine groups, enhancing water solubility but requiring buffered solutions (pH 4–6) to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in 1H^1H-NMR data caused by TFA’s paramagnetic effects or exchange broadening?

  • Methodology : Use deuterated TFA (D-TFA) or dilute samples in D2OD_2O to reduce splitting artifacts. For exchange broadening, perform variable-temperature NMR to decouple dynamic effects. Cross-validate with 19F^{19}F-NMR to confirm TFA’s stoichiometry and binding mode .

Q. How can thermal stability and decomposition pathways of N-(oxetan-3-yl)azetidin-3-amine bis(TFA) be systematically analyzed?

  • Methodology : Apply thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile decomposition products (e.g., CO2_2, trifluoroacetaldehyde). Kinetic studies under inert vs. oxidative atmospheres reveal whether degradation is hydrolysis- or oxidation-driven .

Q. What experimental designs mitigate competing SNAr reactions during functionalization of the azetidine ring?

  • Methodology : Screen metal catalysts (e.g., Pd/Cu) under mild conditions to suppress side reactions. TFA’s role as a Lewis acid can activate electrophilic sites but may require quenching with mild bases (e.g., NaHCO3_3) post-reaction to stabilize products .

Q. How do hydrogen-bonding interactions between TFA and the amine groups affect crystallinity in X-ray diffraction studies?

  • Methodology : Co-crystallize with crown ethers or ionic liquids to disrupt strong H-bond networks. Use synchrotron radiation for high-resolution data collection, as TFA’s electron-withdrawing effects reduce scattering contrast .

Data Contradiction Analysis

Q. Why do reported yields vary for N-(oxetan-3-yl)azetidin-3-amine bis(TFA) across different synthetic routes?

  • Analysis : Variability arises from competing oxetane ring-opening under strongly acidic conditions (e.g., excess TFA) or incomplete azetidine coupling. Optimize TFA equivalents (1.5–2.0 equiv) and reaction time (12–24 hrs) via Design of Experiments (DoE) to balance reactivity and stability .

Q. How to reconcile discrepancies in biological activity data attributed to TFA counterion interference?

  • Analysis : TFA’s residual presence in assays can chelate metal ions or denature proteins. Dialyze samples against ammonium acetate (pH 5.0) or use ion-exchange resins to replace TFA with non-interfering counterions (e.g., acetate) before bioactivity testing .

Methodological Resources

  • NMR Troubleshooting : Reference NIST’s spectral database for TFA-related artifacts and solvent interactions .
  • Stability Protocols : Follow Analytical and Bioanalytical Chemistry guidelines for handling hygroscopic TFA salts .
  • Synthetic Optimization : Cross-reference SNAr reaction conditions from Organic Process Research & Development to minimize side products .

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